molecular formula C11H7BrOS2 B3038691 5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde CAS No. 886361-55-3

5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde

Cat. No.: B3038691
CAS No.: 886361-55-3
M. Wt: 299.2 g/mol
InChI Key: ZEDZPXWJYJFKMB-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde is a thiophene-based compound featuring a sulfanyl-linked 4-bromophenyl substituent at the 5-position and a carbaldehyde group at the 2-position of the thiophene ring. This structure combines the electron-withdrawing bromophenyl group with the reactive aldehyde functionality, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science applications. Its synthesis typically involves nucleophilic substitution or coupling reactions under controlled conditions to ensure regioselectivity and high purity .

Properties

IUPAC Name

5-(4-bromophenyl)sulfanylthiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS2/c12-8-1-3-9(4-2-8)14-11-6-5-10(7-13)15-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDZPXWJYJFKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(S2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601234846
Record name 5-[(4-Bromophenyl)thio]-2-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-55-3
Record name 5-[(4-Bromophenyl)thio]-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Bromophenyl)thio]-2-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Bromophenylsulfanyl Group: This step often involves the use of a brominated phenylthiol, which is reacted with the thiophene ring under conditions that promote the formation of a sulfanyl linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3)

Major Products

    Oxidation: 5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarboxylic acid

    Reduction: 5-[(4-Bromophenyl)sulfanyl]-2-thiophenemethanol

    Substitution: Various substituted thiophenes depending on the nucleophile used

Scientific Research Applications

5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromophenylsulfanyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The table below compares 5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde with structurally analogous compounds, focusing on substituent variations and their impact on key properties:

Compound Name Substituent at 5-Position Core Structure Melting Point (°C) Yield (%) Key Applications/Reactivity
This compound 4-Bromophenylsulfanyl Thiophene-carbaldehyde Not reported 56* Electrophilic coupling, ligand synthesis
5-[4-(Dimethylamino)phenyl]thiophene-2-carbaldehyde 4-(Dimethylamino)phenyl Thiophene-carbaldehyde Not reported N/A Fluorescent probes, optoelectronics
3-[(5-{[2-(4-bromophenyl)-2-oxoethyl] sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one (7A1) 4-Bromophenyl-2-oxoethylsulfanyl Thiadiazole-quinazolinone Not reported 56 Antimicrobial agents

Notes:

  • Electron-withdrawing vs. Electron-donating Groups: The bromophenyl group in the target compound enhances electrophilicity at the aldehyde site, favoring nucleophilic additions (e.g., Schiff base formation). In contrast, the dimethylamino group in 5-[4-(Dimethylamino)phenyl]thiophene-2-carbaldehyde increases electron density, altering UV-Vis absorption properties for optoelectronic applications .
  • Heterocyclic Modifications: Compound 7A1 incorporates a thiadiazole and quinazolinone framework, which broadens biological activity but reduces solubility compared to the simpler thiophene-carbaldehyde structure .

Spectroscopic and Computational Insights

  • IR and NMR Data: The target compound exhibits characteristic peaks for the aldehyde carbonyl (~1700 cm⁻¹ in IR) and aromatic protons (δ 7.4–8.2 ppm in ¹H NMR). Similar compounds, such as 7A1, show additional peaks for thiadiazole (C=N stretch ~1600 cm⁻¹) and quinazolinone (C=O ~1680 cm⁻¹) .
  • DFT Studies: Computational models suggest that the bromine atom in the target compound stabilizes the thiophene ring via resonance effects, whereas the dimethylamino group in its analog induces charge-transfer transitions, as seen in TD-DFT calculations .

Biological Activity

5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8BrOS, with a molecular weight of approximately 284.15 g/mol. The compound features a thiophene ring and a bromophenyl group, contributing to its unique reactivity and biological profile.

The biological activity of this compound primarily involves its interaction with various biological targets, such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor functions. This mechanism is crucial for its potential applications in treating various diseases.

Antimicrobial Properties

Research has indicated that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. In studies utilizing agar diffusion methods, the compound demonstrated growth inhibition zones up to 18 mm against strains like Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL .

Cytotoxic Effects

Preliminary studies have shown that this compound possesses cytotoxic effects on various cancer cell lines. For instance, it has been tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, exhibiting IC50 values in the low micromolar range. Further investigations are needed to elucidate the specific pathways involved in its anticancer activity .

Case Studies

  • Anticancer Activity : A study evaluated the effect of this compound on MCF-7 cells, where it was found to induce apoptosis through the activation of caspase pathways. The compound showed potential as a lead for developing new anticancer agents .
  • Enzyme Inhibition : Another study focused on the inhibition of liver alcohol dehydrogenase by this compound, suggesting that it may alter metabolic pathways related to alcohol consumption, providing a therapeutic angle for treating alcohol-related disorders.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMethod UsedResults
AntibacterialBacillus subtilisAgar diffusionGrowth inhibition zone: 18 mm
AntibacterialStaphylococcus aureusBroth microdilutionMIC: 16-32 µg/mL
CytotoxicityMCF-7 (breast cancer)MTT assayIC50: Low micromolar range
Enzyme InhibitionLiver alcohol dehydrogenaseEnzyme activity assaySignificant inhibition observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde
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